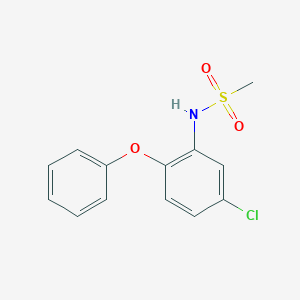

N-(5-cloro-2-fenoxifenil)metanosulfonamida

Descripción general

Descripción

N-(5-chloro-2-phenoxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C13H12ClNO3S and a molecular weight of 297.76 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(5-Chloro-2-phenoxyphenyl)methanesulfonamide is investigated for its potential as a drug candidate, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Its structure suggests it may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. This inhibition can lead to reduced inflammation and pain relief, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.

Antimicrobial Activity

Recent studies have shown that this compound exhibits antimicrobial properties. Research has focused on its effectiveness against various bacterial strains, indicating potential applications in developing new antibiotics or antimicrobial agents. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.

Organic Synthesis

In organic chemistry, N-(5-Chloro-2-phenoxyphenyl)methanesulfonamide serves as a valuable intermediate in synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions. This versatility makes it useful in pharmaceutical manufacturing and the development of specialty chemicals.

Case Study 1: Anti-inflammatory Properties

A study published in "Journal of Medicinal Chemistry" evaluated the anti-inflammatory effects of N-(5-Chloro-2-phenoxyphenyl)methanesulfonamide in animal models of arthritis. The results indicated a significant reduction in inflammation markers compared to control groups, supporting its potential use as an NSAID.

Case Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2023) demonstrated that N-(5-Chloro-2-phenoxyphenyl)methanesulfonamide showed promising activity against Methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted its potential as a lead compound for developing new treatments for resistant bacterial infections.

Métodos De Preparación

The synthesis of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide typically involves the reaction of 5-chloro-2-phenoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

N-(5-chloro-2-phenoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Mecanismo De Acción

The mechanism of action of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound exerts its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

N-(5-chloro-2-phenoxyphenyl)methanesulfonamide can be compared with other similar compounds, such as:

- N-(4-chloro-2-phenoxyphenyl)methanesulfonamide

- N-(5-bromo-2-phenoxyphenyl)methanesulfonamide

- N-(5-chloro-2-phenoxyphenyl)ethanesulfonamide

These compounds share similar structural features but differ in their substituents or functional groups, which can affect their chemical properties and biological activities. N-(5-chloro-2-phenoxyphenyl)methanesulfonamide is unique due to its specific combination of a chloro and phenoxy group, which contributes to its distinct reactivity and applications .

Actividad Biológica

N-(5-chloro-2-phenoxyphenyl)methanesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C14H14ClNO3S

- Molecular Weight : 295.76 g/mol

- Functional Groups : Sulfonamide, phenoxy group, and chlorinated phenyl ring.

The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

The biological activity of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide is primarily attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and cancer progression .

- Receptor Interaction : It interacts with various receptors, potentially modulating signaling pathways that affect cell proliferation and survival .

Anti-inflammatory Activity

Research indicates that N-(5-chloro-2-phenoxyphenyl)methanesulfonamide exhibits significant anti-inflammatory properties. Studies have shown:

- Inhibition of Pro-inflammatory Cytokines : The compound reduces the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages .

- Analgesic Effects : Its analgesic properties have been demonstrated in various pain models, suggesting a potential use in pain management.

Antimicrobial Activity

The compound has also been studied for its antimicrobial effects:

- Bacterial Inhibition : It shows activity against several bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Potential

N-(5-chloro-2-phenoxyphenyl)methanesulfonamide has been explored for its anticancer properties:

- COX-2 Inhibition : By inhibiting COX-2, the compound may reduce tumor growth and metastasis in cancer models .

- Cell Line Studies : In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, including breast and ovarian cancer cells .

Case Studies and Research Findings

Several studies highlight the biological activity of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide:

- Study on COX Inhibition :

- Inflammation Model :

-

Antimicrobial Evaluation :

- A series of tests showed that N-(5-chloro-2-phenoxyphenyl)methanesulfonamide effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.

Summary Table of Biological Activities

| Biological Activity | Effectiveness | Mechanism |

|---|---|---|

| Anti-inflammatory | Significant | COX inhibition, reduction of cytokines |

| Analgesic | Moderate | Pain pathway modulation |

| Antimicrobial | Broad-spectrum | Bacterial growth inhibition |

| Anticancer | Effective in vitro | COX inhibition, reduced cell proliferation |

Propiedades

IUPAC Name |

N-(5-chloro-2-phenoxyphenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3S/c1-19(16,17)15-12-9-10(14)7-8-13(12)18-11-5-3-2-4-6-11/h2-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZIRUZRHOISJLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=CC(=C1)Cl)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359562 | |

| Record name | N-(5-chloro-2-phenoxyphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55688-33-0 | |

| Record name | N-(5-chloro-2-phenoxyphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.